(2E)-2-(1,3-benzothiazol-2-yl)-3-(4-ethoxyphenyl)prop-2-enenitrile
Description
(2E)-2-(1,3-benzothiazol-2-yl)-3-(4-ethoxyphenyl)prop-2-enenitrile is an organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. This compound, in particular, has a unique structure that combines a benzothiazole moiety with an ethoxyphenyl group and a nitrile functional group.
Properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(4-ethoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS/c1-2-21-15-9-7-13(8-10-15)11-14(12-19)18-20-16-5-3-4-6-17(16)22-18/h3-11H,2H2,1H3/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKGYQFYUGUEMQ-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-ethoxyphenyl)prop-2-enenitrile can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzothiazole with 4-ethoxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol or methanol. The resulting intermediate is then subjected to a Knoevenagel condensation with malononitrile to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(1,3-benzothiazol-2-yl)-3-(4-ethoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitrile group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, and various solvents depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In the realm of chemistry, (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-ethoxyphenyl)prop-2-enenitrile serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation and reduction processes.
Biology
The compound has been studied for its potential as a fluorescent probe due to the inherent properties of the benzothiazole group. This application is particularly relevant in biological imaging and tracking cellular processes.
Medicine
The medicinal applications of this compound are noteworthy:
- Anticancer Activity : The compound has shown promise as an anticancer agent by intercalating with DNA and inhibiting enzymes involved in cell proliferation. This mechanism disrupts replication and transcription processes, potentially leading to apoptosis in cancer cells.
- Antimicrobial Properties : Studies indicate that it possesses antimicrobial activity, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties, which could be beneficial in treating various inflammatory diseases.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- Anticancer Research : A study demonstrated that derivatives of benzothiazole exhibited significant anticancer activity through mechanisms involving DNA intercalation and enzyme inhibition. The specific compound was effective against multiple cancer cell lines.
- Fluorescent Probes : Research highlighted the use of benzothiazole derivatives as fluorescent probes in biological systems, showcasing their utility in live-cell imaging applications due to their favorable photophysical properties.
- Antimicrobial Activity : Investigations into the antimicrobial properties revealed that this compound could inhibit the growth of various pathogens, supporting its potential use in developing new antibiotics.
Mechanism of Action
The mechanism of action of (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-ethoxyphenyl)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA, to exert its effects. The benzothiazole moiety is known to bind to certain proteins and enzymes, potentially inhibiting their activity or modulating their function. The nitrile group may also play a role in the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(1,3-benzothiazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the ethoxy group, which may affect its biological activity and chemical reactivity.
(2E)-2-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile: Contains a methoxy group instead of an ethoxy group, which may influence its solubility and interactions with other molecules.
(2E)-2-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile: Features a chloro group, which can alter its electronic properties and reactivity.
Uniqueness
The presence of the ethoxy group in (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-ethoxyphenyl)prop-2-enenitrile may enhance its solubility in organic solvents and influence its interactions with biological targets. This structural feature can make it a more suitable candidate for certain applications compared to its analogs.
Biological Activity
(2E)-2-(1,3-benzothiazol-2-yl)-3-(4-ethoxyphenyl)prop-2-enenitrile, often referred to as benzothiazole-based compound, has garnered attention due to its potential biological activities, particularly in the fields of oncology and microbiology. This compound possesses a unique molecular structure that contributes to its diverse pharmacological properties.
Molecular Formula : C18H15N3OS
Molecular Weight : 325.39 g/mol
IUPAC Name : this compound
CAS Number : 637748-73-3
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- DNA Intercalation : The benzothiazole moiety can intercalate with DNA, disrupting its function and leading to apoptosis in cancer cells.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cell proliferation, which is crucial for its potential anticancer effects .
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties. In vitro assays using human lung cancer cell lines (A549, HCC827, and NCI-H358) demonstrated significant cytotoxicity:
| Cell Line | IC50 (μM) | Assay Type |
|---|---|---|
| A549 | 6.26 ± 0.33 | 2D Culture |
| HCC827 | 6.48 ± 0.11 | 2D Culture |
| NCI-H358 | 20.46 ± 8.63 | 3D Culture |
The compound exhibited higher effectiveness in 2D assays compared to 3D assays, indicating its potential as a promising anticancer drug .
Antimicrobial Activity
The compound also shows antimicrobial properties against various bacterial strains. Preliminary tests indicated moderate antibacterial activity against common pathogens, although further studies are needed to quantify these effects accurately .
Study on Antitumor Activity
In a study assessing the antitumor activity of newly synthesized benzothiazole derivatives, compounds similar to this compound were evaluated using MTS cytotoxicity assays. The results indicated that these compounds could effectively inhibit tumor growth through mechanisms involving DNA binding and enzyme inhibition .
Study on Antimicrobial Properties
Another study focused on the antimicrobial efficacy of benzothiazole derivatives revealed that certain structural modifications could enhance their activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings suggest that the presence of functional groups significantly influences the biological activity of these compounds .
Q & A
Basic: How can synthetic yield be optimized for (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-ethoxyphenyl)prop-2-enenitrile?
Methodological Answer:
The compound is synthesized via condensation between 2-(1,3-benzothiazol-2-yl)-3-oxopropanenitrile derivatives and substituted aromatic aldehydes (e.g., 4-ethoxybenzaldehyde). Key optimizations include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency by stabilizing intermediates.
- Catalysis : Acidic or basic catalysts (e.g., piperidine or acetic acid) accelerate enolate formation and aldol condensation.
- Temperature : Reflux conditions (80–120°C) improve kinetics but require monitoring to avoid decomposition.
- Purification : Column chromatography with gradients of ethyl acetate/hexane isolates the E-isomer preferentially due to steric and electronic effects .
Advanced: What advanced analytical techniques confirm the E-configuration and molecular geometry?
Methodological Answer:
- X-ray Crystallography : Resolves bond angles and torsional strain. For example, the C=C double bond in the E-configuration typically shows a trans arrangement of substituents, with dihedral angles between the benzothiazole and ethoxyphenyl groups (e.g., ~160–175°) .
- NMR Spectroscopy : H NMR coupling constants ( ≈ 12–16 Hz for vinyl protons) distinguish E/Z isomers. NOESY experiments detect spatial proximity between non-adjacent protons.
- DFT Calculations : Compare experimental IR/Raman spectra with computed vibrational modes to validate geometry .
Basic: How to design in vitro assays for evaluating anticancer activity?
Methodological Answer:
- Cell Viability Assays : Use MTT or resazurin reduction in cancer cell lines (e.g., MCF-7, HeLa). The benzothiazole core is known to intercalate DNA or inhibit topoisomerases.
- Target Identification : Screen against kinase panels (e.g., EGFR, VEGFR) due to the ethoxyphenyl group’s potential π-π stacking with ATP-binding pockets.
- Dose-Response Analysis : IC values are calculated using non-linear regression (e.g., GraphPad Prism). Include positive controls (e.g., doxorubicin) and validate via replicate experiments .
Advanced: What computational strategies elucidate structure-activity relationships (SAR)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., PARP-1). The ethoxy group’s electron-donating effects may enhance binding affinity.
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond acceptors/donors. Validate against experimental IC data from related benzothiazole derivatives.
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS) to assess binding free energies (MM-PBSA) .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Impurities like Z-isomers or unreacted aldehyde can skew results.
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time.
- Structural Analog Comparison : Benchmark against compounds like (2E)-2-(1,3-benzothiazol-2-yl)-3-(dimethylamino)prop-2-enenitrile, where substituent electronic profiles modulate activity .
Basic: What are key considerations for stability studies under experimental conditions?
Methodological Answer:
- Photostability : Expose to UV-Vis light (300–800 nm) and monitor degradation via LC-MS. Benzothiazoles may undergo ring-opening under prolonged UV exposure.
- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (>200°C typical for nitriles).
- Solution Stability : Assess in buffers (pH 4–9) over 72 hours. The nitrile group may hydrolyze to amides/carboxylic acids in acidic/alkaline conditions .
Advanced: How to investigate metabolic pathways and degradation products?
Methodological Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH. Identify phase I metabolites (e.g., hydroxylation at benzothiazole C-5) via UPLC-QTOF-MS.
- Environmental Degradation : Use OECD 301B guidelines for biodegradability. The ethoxy group may undergo O-dealkylation, forming phenolic intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
